molecular formula C11H18N4O B2654382 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1876044-31-3

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2654382
CAS No.: 1876044-31-3
M. Wt: 222.292
InChI Key: JJCDBLALABWQST-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a chemically sophisticated small molecule designed for pharmaceutical research and drug discovery. Its structure incorporates two privileged pharmacophores: a 5-aminopyrazole core and a pyrrolidine-1-carbonyl moiety. The 5-aminopyrazole scaffold is a versatile precursor in multicomponent reactions for synthesizing biologically active fused heterocycles, which are known to mimic purine bases found in DNA and RNA . These derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, significantly enhances the molecule's properties. Unlike flat aromatic structures, the pyrrolidine ring's three-dimensional coverage and sp3-hybridization allow for better exploration of pharmacophore space and can lead to improved solubility and optimized ADME/Tox profiles for drug candidates . Furthermore, the stereogenicity of the pyrrolidine ring offers the potential to investigate different stereoisomers for a selective binding mode to enantioselective protein targets . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to utilize this molecule as a key building block in the development of novel therapeutic agents.

Properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15-10(12)9(7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDBLALABWQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the pyrrolidine-1-carbonyl group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the isopropyl group: The final step involves the alkylation of the pyrazole ring with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or pyrrolidine-1-carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a pyrazole amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 4 Position 5 Molecular Weight (g/mol) Key Features/Inferences References
Target Compound Propan-2-yl Pyrrolidine-1-carbonyl NH₂ ~237.3* Polar amide enhances solubility; potential kinase inhibitor -
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine 4-Fluorophenyl Propan-2-yl NH₂ 219.2 Aromatic fluorophenyl increases lipophilicity; kinase activity possible
1-Ethyl-3-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole Ethyl Propan-2-yl Pyrrolidine carbonyl 248.3 Ethyl group reduces steric hindrance vs. isopropyl
3-(3-Chlorophenyl)-1H-pyrazol-5-amine (MK14) H 3-Chlorophenyl NH₂ 179.6 Chlorine introduces electron-withdrawing effects; unconfirmed activity
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine [4-(Propan-2-yl)phenyl]methyl H NH₂ 215.3 Benzyl group adds bulk; may reduce membrane permeability
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Propan-2-yl Trifluoromethyl NH₂ ~194.1* CF₃ group lowers electron density; increased metabolic stability

*Estimated based on molecular formula.

Functional Group Impact

  • Pyrrolidine-1-carbonyl (Target Compound): The amide group enables hydrogen bonding, improving solubility and target interaction compared to nonpolar substituents like aryl or alkyl groups .
  • Fluorophenyl/Chlorophenyl () : Halogenated aryl groups enhance lipophilicity and may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

  • Solubility : The pyrrolidine carbonyl in the target compound likely increases polarity compared to analogs with aryl or CF₃ groups, suggesting moderate aqueous solubility.
  • Melting Points : Analogs with nitro or hydrazine groups (e.g., 194–195°C for compound 20a in ) exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s melting point may be lower due to the flexible pyrrolidine moiety .

Biological Activity

1-(Propan-2-yl)-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a propan-2-yl group and a pyrrolidine carbonyl moiety. Its molecular formula is C12H18N4OC_{12}H_{18}N_4O with a molecular weight of approximately 230.30 g/mol. The structure allows for various interactions with biological targets, contributing to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown significant antiproliferative effects against various cancer cell lines:

  • In vitro Studies : The compound exhibited sub-micromolar antiproliferative activity with GI50 values ranging from 0.127 to 0.560 μM against 13 different cancer cell lines, indicating its potential as a potent anticancer agent .
Cancer Cell Line GI50 (μM)
Cell Line A0.127
Cell Line B0.250
Cell Line C0.560

The mechanism underlying the anticancer activity involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. In ovarian cancer cells, treatment with this compound resulted in reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazole derivatives have been reported to exhibit anti-inflammatory and antibacterial activities. For instance, compounds within this class have demonstrated efficacy against bacterial strains and have been explored for their potential in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly impact potency and selectivity:

  • Substituents : The presence of electron-withdrawing groups (e.g., halogens) has been associated with enhanced anticancer activity.
  • Linker Variations : Altering the pyrrolidine carbonyl moiety can influence binding affinity to biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in cancer therapy:

  • Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity when used in combination, particularly in MDA-MB-231 cells .

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